

Technical Guide: Mass Spectrometry Fragmentation Pattern of N-Boc-2-methylindole

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Compound of Interest

Compound Name: *TERT-BUTYL 2-METHYL-1H-
INDOLE-1-CARBOXYLATE*

CAS No.: 98598-96-0

Cat. No.: B1610369

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Executive Summary

The characterization of N-Boc-2-methylindole (**tert-butyl 2-methyl-1H-indole-1-carboxylate**, MW 231.29) is a critical quality control step in the synthesis of indole-based pharmacophores. This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation behavior, distinguishing it from structural analogs like N-Boc-indole.

Unlike simple spectral matching, this guide elucidates the mechanistic causality behind the fragmentation, focusing on the gas-phase lability of the tert-butoxycarbonyl (Boc) group and the diagnostic stability of the 2-methylindole core.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of N-Boc-2-methylindole is dominated by the instability of the carbamate linkage under ionization. The pathway differs slightly between Electron Ionization (EI) and Electrospray Ionization (ESI), but the core diagnostic ions remain consistent.

The "Boc-Loss" Cascade

Upon ionization, the molecular ion (

in EI or

in ESI) undergoes a characteristic elimination sequence known as the Boc-Loss Cascade.

- Isobutene Ejection (

): The tert-butyl group cleaves via a mechanism analogous to a McLafferty rearrangement or a 1,5-hydrogen shift (in ESI), releasing neutral isobutene (

).

- Decarboxylation (

): The resulting carbamic acid intermediate is unstable in the gas phase and rapidly loses

(44 Da) to generate the protonated or radical cation of the core 2-methylindole.

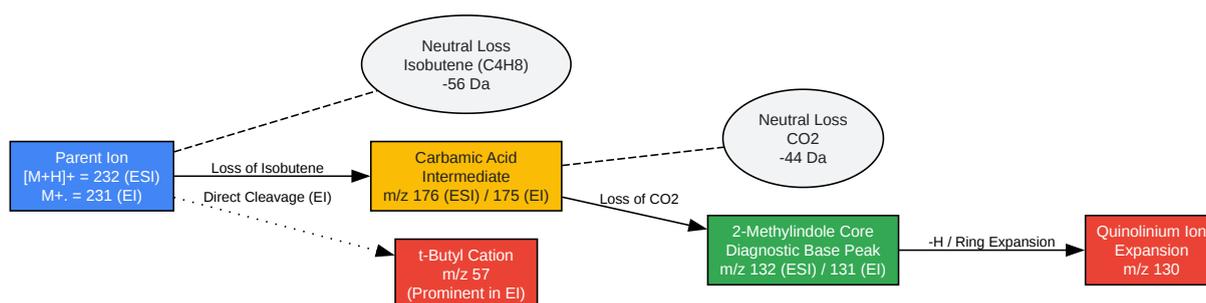
The "2-Methyl" Steric & Electronic Effect

The methyl group at the C2 position provides a diagnostic mass shift of +14 Da relative to the unsubstituted indole. Mechanistically, the C2-methyl group stabilizes the resulting indole cation through hyperconjugation, often making the core ion (

131) more abundant than in non-methylated analogs.

Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of N-Boc-2-methylindole under positive ion mode conditions.



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Figure 1: Stepwise fragmentation pathway of N-Boc-2-methylindole showing the transition from parent ion to the stable 2-methylindole core.

Comparative Analysis: N-Boc-2-methylindole vs. Alternatives

To validate the identity of N-Boc-2-methylindole, it must be differentiated from its non-methylated analog (N-Boc-indole) and the unprotected starting material.

Diagnostic Ion Table

The table below summarizes the theoretical and observed m/z values for these compounds.

Feature	N-Boc-2-methylindole	N-Boc-indole (Alternative)	2-Methylindole (Unprotected)
Molecular Weight	231.29	217.26	131.17
Parent Ion (ESI+)	232	218	132
Primary Fragment	176 (Carbamic acid)	162 (Carbamic acid)	N/A
Base Peak (Core)	132 (2-Me-Indole)	118 (Indole)	132 (Parent)
Diagnostic Shift	+14 Da (vs Indole)	Reference (0)	N/A
Boc Marker	m/z 57 ()	m/z 57 ()	Absent

Interpretation Guide

- Differentiation from N-Boc-indole: Look for the consistent +14 Da shift in the parent ion (232 vs 218) and the core fragment (132 vs 118). If you see m/z 118, your methylation failed.
- Differentiation from Unprotected 2-methylindole: The unprotected material will show the m/z 131/132 peak as the parent, not a fragment. It will lack the high-mass clusters at 231/232

and the m/z 57 peak.

Experimental Protocol: Standardized Characterization

To reproduce the fragmentation patterns described above, use the following protocol. This workflow is designed to ensure "self-validating" results by capturing both the labile parent and the stable core.

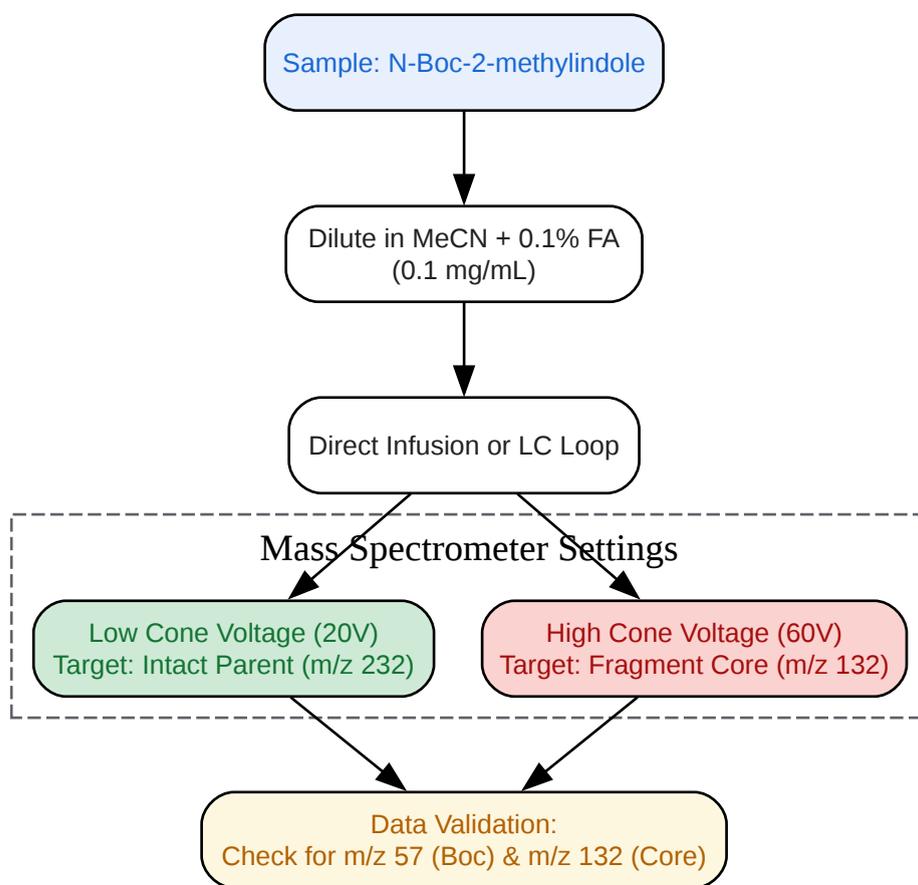
Sample Preparation

- Solvent: Dissolve 0.1 mg of N-Boc-2-methylindole in 1 mL of Acetonitrile (LC-MS grade). Avoid Methanol if possible, as it can sometimes promote transesterification or solvolysis over long storage.
- Additives: Add 0.1% Formic Acid to promote protonation () for ESI.

Instrument Parameters (LC-MS/ESI)

- Source: Electrospray Ionization (ESI), Positive Mode.^{[1][2]}
- Capillary Voltage: 3.5 kV (Standard).
- Cone Voltage:
 - Low (15-20V): To preserve the intact peak at m/z 232.
 - High (50-70V): To induce In-Source Fragmentation (ISF) and observe the m/z 132 core ion.
- Scan Range: m/z 50 – 300.

Workflow Diagram



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Figure 2: Experimental workflow for validating N-Boc-2-methylindole using variable energy ionization.

References

- NIST Mass Spectrometry Data Center. 1H-Indole, 2-methyl- (Mass Spectrum). [1][3] National Institute of Standards and Technology. [3] Available at: [\[Link\]](#)
 - Provides the reference spectrum for the core 2-methylindole fragment (m/z 131).
- Supports the structural characterization of N-Boc-methylindole deriv
- PubChem. 2-Methylindole (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
 - Source for physical properties and core structure valid

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Sources

- 1. 2-Methylindole | C₉H₉N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. 1H-Indole, 2-methyl- [webbook.nist.gov]
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